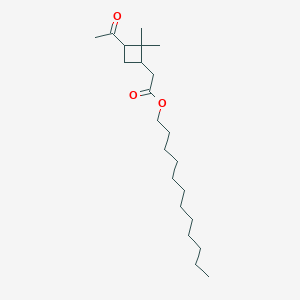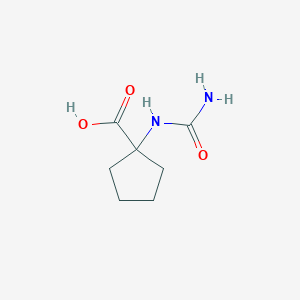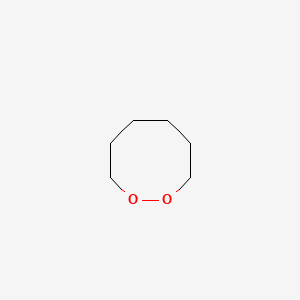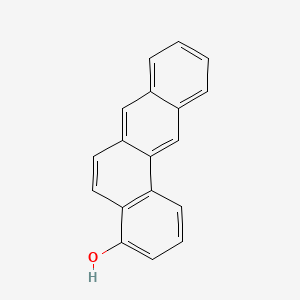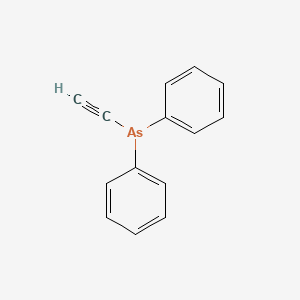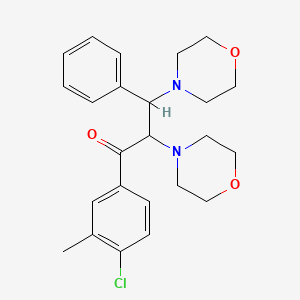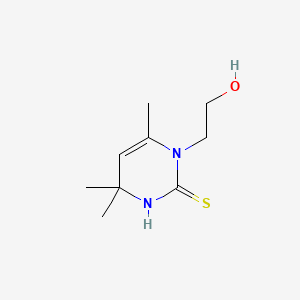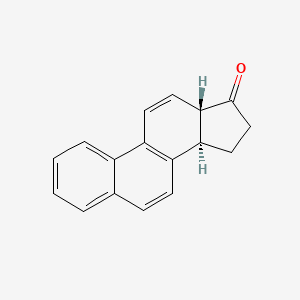
Gona-1,3,5,7,9,11-hexaen-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gona-1,3,5,7,9,11-hexaen-17-one is a chemical compound known for its unique structure and properties. It is a polyunsaturated ketone with a series of alternating double bonds, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estra-1,3,5(10)-trien-17-one: Another polyunsaturated ketone with similar structural features.
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: A related compound with additional functional groups.
Uniqueness
Gona-1,3,5,7,9,11-hexaen-17-one is unique due to its specific arrangement of double bonds and the presence of the ketone group, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
5836-87-3 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1 |
Clé InChI |
PBRRDBXFEFZRTG-HOTGVXAUSA-N |
SMILES isomérique |
C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canonique |
C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


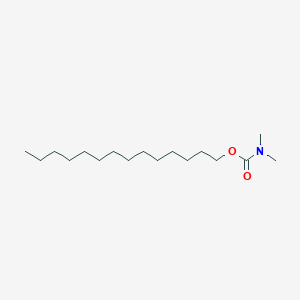
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
